molecular formula C9H20ClN B1423570 3-Methyl-2-propylpiperidine hydrochloride CAS No. 1354961-05-9

3-Methyl-2-propylpiperidine hydrochloride

Cat. No. B1423570
CAS RN: 1354961-05-9
M. Wt: 177.71 g/mol
InChI Key: BQSTUNATIQVBOS-UHFFFAOYSA-N
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Description

3-Methyl-2-propylpiperidine hydrochloride is a chemical compound with the CAS Number: 1354961-05-9 . It has a molecular weight of 177.72 . This compound belongs to the class of piperidine derivatives.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .


Molecular Structure Analysis

The IUPAC Name of 3-Methyl-2-propylpiperidine hydrochloride is the same as its common name . The InChI Code is 1S/C9H19N.ClH/c1-3-5-9-8(2)6-4-7-10-9;/h8-10H,3-7H2,1-2H3;1H .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

3-Methyl-2-propylpiperidine hydrochloride is a powder at room temperature .

Scientific Research Applications

Synthesis and Labeling

  • Stable Isotope and Carbon-14 Labeling : 3-Methyl-2-propylpiperidine hydrochloride is used in the synthesis of stable isotope-labeled and carbon-14 labeled compounds. For instance, an improved synthesis method for (S)‐(−)‐3‐[3‐(methylsulfonyl) phenyl]‐1‐propylpiperidine hydrochloride, an atypical antipsychotic with dopamine autoreceptor antagonist properties, involves alkylation and selective oxidation processes. This synthesis is crucial for creating isotopically labeled versions of the compound for research purposes (Chaudhary & McGrath, 2000).

Drug Development and Pharmacology

  • Dopamine Autoreceptor Activity : The compound is researched for its dopamine autoreceptor activity. For example, a study on a derivative of 3-PPP (3-(3-hydroxyphenyl)-1-n-propylpiperidine) aimed to enhance its potency as a dopamine autoreceptor agonist. This research is significant in understanding and potentially developing treatments targeting dopaminergic systems (Kelly et al., 1985).

Neuropharmacology

  • Motor Behavior Alterations in MPTP-Treated Marmosets : The isomers of 3-PPP, related to 3-Methyl-2-propylpiperidine hydrochloride, were studied for their effects on motor activity in normal and MPTP-treated marmosets. This research is vital for understanding the potential therapeutic applications of these compounds in Parkinson's disease and related motor disorders (Nomoto et al., 1986).

Analytical Techniques

  • LC-MS/MS Method Development : An automated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the quantitative determination of a related compound, SCH 211803, in plasma. Such analytical methods are crucial for accurately measuring drug concentrations in biological samples, which is essential in pharmacokinetics and drug metabolism studies (Yang et al., 2004).

Cardiovascular Research

  • Cardiovascular Effects : Research on compounds like 4-methyl-4-n-propylpiperidine hydrochloride, which shares structural similarities with 3-Methyl-2-propylpiperidine hydrochloride, investigates their effects on the cardiovascular system. Such studies are essential to understanding the potential cardiovascular implications of these compounds (Arblaster et al., 1987).

Aging and Lifespan Studies

  • Geroprotector Research : The use of related compounds, such as 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, has been studied for its effects on aging, suggesting potential applications of 3-Methyl-2-propylpiperidine hydrochloride in gerontology (Emanuel & Obukhova, 1978).

Safety and Hazards

The safety information for 3-Methyl-2-propylpiperidine hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

properties

IUPAC Name

3-methyl-2-propylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-3-5-9-8(2)6-4-7-10-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSTUNATIQVBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(CCCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-propylpiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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